
4-Hydroxy-5,6,7,8-tetrahydroquinazolin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5,6,7,8-tetrahydroquinazolin-7-one is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound has a molecular formula of C8H8N2O2 and a molecular weight of 164.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 4-Hydroxy-5,6,7,8-tetrahydroquinazolin-7-one involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and yields the desired product with high efficiency . Another method includes the Mannich aminomethylation of 5’,6’,7’,8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one, which leads to the formation of a heterocyclic system containing an annelated azabicyclic fragment .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5,6,7,8-tetrahydroquinazolin-7-one can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the Mannich reaction, which involves the aminomethylation of the compound, is a common reaction that it undergoes .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include α-aminoamidines, bis-benzylidene cyclohexanones, and primary amines. The reactions typically occur under mild conditions, often in the presence of alcohols such as methanol .
Major Products Formed
The major products formed from these reactions include derivatives of 5,6,7,8-tetrahydroquinazoline, which can be further functionalized for various applications .
Scientific Research Applications
4-Hydroxy-5,6,7,8-tetrahydroquinazolin-7-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy-5,6,7,8-tetrahydroquinazolin-7-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind with high affinity to enzymes such as dihydrofolate reductase and pantothenate kinase in Mycobacterium tuberculosis . This binding inhibits the activity of these enzymes, thereby exerting its antitubercular effects. Additionally, its inhibition of β-glucosidase suggests a mechanism for its potential antidiabetic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-5,6,7,8-tetrahydroquinazoline: This compound shares a similar structure but has an amino group at the 2-position.
5’,6’,7’,8’-Tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one: This compound contains a spirocyclic system and exhibits different biological activities.
Uniqueness
4-Hydroxy-5,6,7,8-tetrahydroquinazolin-7-one is unique due to its specific hydroxyl group at the 4-position, which contributes to its distinct chemical reactivity and biological activity. Its ability to inhibit key enzymes in Mycobacterium tuberculosis and its potential antidiabetic properties set it apart from other similar compounds .
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3,5,6,8-tetrahydroquinazoline-4,7-dione |
InChI |
InChI=1S/C8H8N2O2/c11-5-1-2-6-7(3-5)9-4-10-8(6)12/h4H,1-3H2,(H,9,10,12) |
InChI Key |
MAEUQISMSXLAKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)N=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


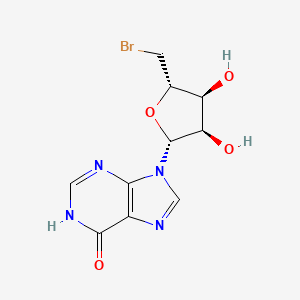
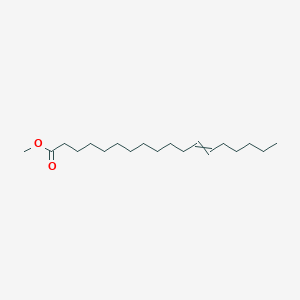
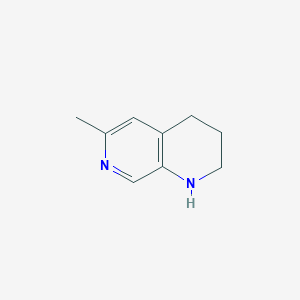

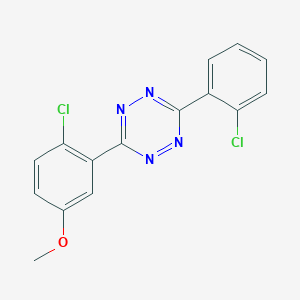
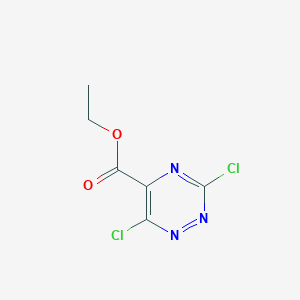
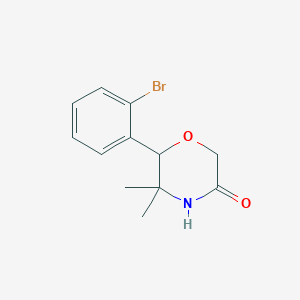

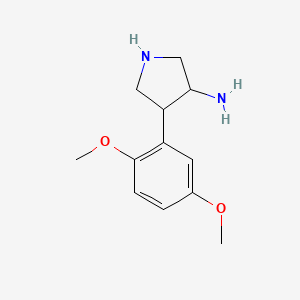
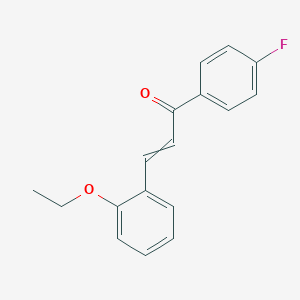
![Ethyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B14864909.png)
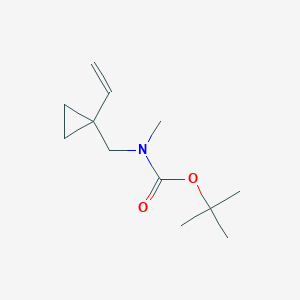
![(10S,13R,14R,17R)-3-hydroxy-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one](/img/structure/B14864917.png)
![3'-Ethyl-8-azaspiro[bicyclo[3.2.1]octane-3,6'-[1,3]oxazinan]-2'-one](/img/structure/B14864931.png)
